molecular formula C8H8Br2 B118104 1,4-Bis(bromomethyl)benzene CAS No. 623-24-5

1,4-Bis(bromomethyl)benzene

Cat. No.: B118104
CAS No.: 623-24-5
M. Wt: 263.96 g/mol
InChI Key: RBZMSGOBSOCYHR-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)benzene: is an organic compound with the molecular formula C₈H₈Br₂ p-xylylene dibromide . This compound is a derivative of benzene, where two bromomethyl groups are attached to the para positions of the benzene ring. It appears as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and ether .

Mechanism of Action

Target of Action

1,4-Bis(bromomethyl)benzene, also known as α,α’-Dibromo-p-xylene, is an aromatic organic compound primarily used as an intermediate in organic synthesis . It is a dibromide compound, meaning it contains two bromomethyl groups that can interact with various nucleophilic reagents .

Mode of Action

The compound exhibits high chemical reactivity due to the presence of two bromomethyl groups in its structure . These groups can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols . This allows for the introduction of new functional groups, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. In general, it is involved in the synthesis of various organic compounds, including coumarin derivatives . The compound’s ability to react with multiple nucleophiles makes it a versatile intermediate in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . The specific products depend on the nucleophiles it reacts with and the conditions of the reaction .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is soluble in dioxane , which can affect its reactivity and the outcome of its reactions. Additionally, it is sensitive to light and moisture, requiring storage in a dark, dry place . These factors can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(bromomethyl)benzene can be synthesized through the bromination of p-xylene . The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(bromomethyl)benzene undergoes various chemical reactions, primarily involving the bromomethyl groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Bis(bromomethyl)benzene
  • 1,3-Bis(bromomethyl)benzene
  • 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Comparison: 1,4-Bis(bromomethyl)benzene is unique due to the para positioning of the bromomethyl groups, which imparts distinct reactivity and properties compared to its ortho and meta isomers. The para positioning allows for more symmetrical substitution patterns and can influence the physical properties and reactivity of the compound .

Properties

IUPAC Name

1,4-bis(bromomethyl)benzene
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InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBZMSGOBSOCYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8Br2
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Related CAS

28499-23-2
Record name Benzene, 1,4-bis(bromomethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID6060767
Record name 1,4-Bis(bromomethyl)benzene
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Molecular Weight

263.96 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name alpha,alpha'-Dibromo-p-xylene
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CAS No.

623-24-5
Record name 1,4-Bis(bromomethyl)benzene
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Record name Benzene, 1,4-bis(bromomethyl)-
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Record name 1,4-Bis(bromomethyl)benzene
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Record name Benzene, 1,4-bis(bromomethyl)-
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Record name 1,4-Bis(bromomethyl)benzene
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Record name α,α'-dibromo-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Bis(bromomethyl)benzene?

A1: this compound has the molecular formula C8H8Br2 and a molecular weight of 263.94 g/mol. []

Q2: How does this compound interact with nucleophiles?

A2: The bromine atoms in this compound are susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable building block for constructing various cyclic and acyclic compounds. [, , , , , , , , ]

Q3: Can you provide an example of this compound's reactivity in macrocycle synthesis?

A3: Researchers have utilized this compound to synthesize macrocyclic poly(α-methylstyrene). The process involves anionic polymerization of α-methylstyrene followed by end-to-end coupling of the resulting dianions with this compound under high dilution conditions. [, ]

Q4: How does the incorporation of this compound affect the thermal properties of polymers?

A4: Studies on macrocyclic vinylaromatic polymers containing a 1,4-benzylidene unit, derived from this compound, revealed a significant increase in glass-transition and decomposition temperatures compared to their linear counterparts. []

Q5: Can this compound be used to create bifunctional catalysts?

A5: Yes, researchers have successfully synthesized a bifunctional catalyst by reacting 5,10,15,20-tetrakis(4-pyridyl)porphyrin zinc(II), di(1H-imidazol-1-yl)methane, and this compound in the presence of carbon nanotubes (CNTs). []

Q6: What is the role of this compound in this bifunctional catalyst?

A6: this compound acts as a linker, facilitating the formation of a cationic porphyrin-based polymer coated onto the CNTs. The resulting catalyst efficiently catalyzes the cycloaddition of epoxides and CO2 under solvent-free conditions. []

Q7: Has computational chemistry been employed to study this compound?

A7: Yes, density functional theory calculations have been used to analyze the crystal structures of macrocycles derived from this compound. These calculations helped understand the structural features and potential for forming rotaxanes. []

Q8: How does modifying the structure of macrocycles derived from this compound affect their selectivity for metal ions?

A8: Research on trithiabenzena- and dithiabenzenapyridinacyclophanes, synthesized using this compound, showed that the steric restrictions imposed by the phenylene rings significantly influence the selectivity for Ag+ over Pb2+. []

Q9: Are there examples of strategies to stabilize systems containing this compound derivatives?

A9: One study utilized this compound to crosslink pH-responsive styrenic-based AB diblock copolymers, effectively locking them in their self-assembled state. This crosslinking enhanced the stability of the polymeric aggregates. []

Q10: Are there environmental concerns regarding this compound and its derivatives?

A10: While the provided research primarily focuses on synthesis and applications, it's crucial to acknowledge the potential environmental impact of this compound and its derivatives. Implementing appropriate waste management and exploring sustainable alternatives are essential aspects to consider. []

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